Bienvenue dans la boutique en ligne BenchChem!

Sirtuin modulator 1

SIRT1 activation potency cell-free assay

Sirtuin modulator 1 (SRT3025 HCl) is the rational choice for SIRT1 activation requiring a physiological Emax (150–300%) and EC1.5 <1 μM—avoiding the supraphysiological 781% Emax of SRT1720. Validated in Apoe⁻/⁻ atherosclerosis models: oral administration reduces hepatic Pcsk9 secretion and upregulates Ldlr, conferring atheroprotection. Demonstrates no activity on SIRT2 or SIRT3, ensuring isoform-selective target engagement. Fails to activate E230K mutant SIRT1—ideal for on-target confirmation assays distinguishing SIRT1-mediated effects from off-target mechanisms. Supplied as light yellow solid, ≥98% purity. For research use only.

Molecular Formula C31H32ClN5O2S2
Molecular Weight 606.2 g/mol
Cat. No. B610997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirtuin modulator 1
SynonymsSRT3025 HCl;  SRT3025 hydrochloride;  SRT3025;  SRT-3025;  SRT 3025; 
Molecular FormulaC31H32ClN5O2S2
Molecular Weight606.2 g/mol
Structural Identifiers
SMILESCOCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6.Cl
InChIInChI=1S/C31H31N5O2S2.ClH/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36;/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37);1H
InChIKeyLGRBDTOIPNDWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sirtuin Modulator 1 (SRT3025 HCl) Procurement Guide for SIRT1 Activation Research


Sirtuin modulator 1 (CAS 2070015-26-6), also referred to as SRT3025 hydrochloride, is a small-molecule activator of the NAD⁺-dependent deacetylase sirtuin 1 (SIRT1). The compound was identified from patent WO/2010071853 A1 as Compound No. 4 and exhibits an EC1.5 value of <1 μM in cell-free assays . SRT3025 is reported to be orally active and demonstrates an Emax between 150% and 300% in SIRT1 activation assays . The compound is supplied as a light yellow solid with a molecular weight of 606.20 g/mol and is intended exclusively for research use .

Why Sirtuin Modulator 1 (SRT3025) Cannot Be Replaced by Generic SIRT1 Activators or Inhibitors


Substituting Sirtuin modulator 1 with a generic SIRT1-targeting compound is not scientifically defensible due to substantial differences in potency, activation magnitude (Emax), and target selectivity across the sirtuin family. While compounds such as resveratrol exhibit indirect or weak SIRT1 activation (EC50 > 10 μM) [1], and inhibitors like selisistat display potent inhibition (IC50 ~38 nM) , Sirtuin modulator 1 provides a specific profile: an EC1.5 < 1 μM coupled with a defined Emax range of 150–300% . The functional consequence of activation versus inhibition—and the degree of that activation—directly impacts downstream biological readouts, including substrate deacetylation efficiency and transcriptional regulation, making interchangeability without quantitative justification a source of experimental irreproducibility.

Quantitative Differentiation of Sirtuin Modulator 1 (SRT3025) Against Closest Comparators


Potency Comparison: SRT3025 vs. SRT1720 for SIRT1 Activation

Sirtuin modulator 1 (SRT3025) activates SIRT1 with an EC1.5 < 1 μM and achieves an Emax between 150% and 300% . In contrast, the comparator SRT1720, another selective SIRT1 activator, exhibits a lower EC50 of 0.16 μM but with an Emax of 781% relative to baseline . The difference in maximal activation (Emax) is critical: SRT1720 drives a significantly higher maximal response, which may produce distinct transcriptional and metabolic outcomes compared to the more moderate activation ceiling of SRT3025.

SIRT1 activation potency cell-free assay

Selectivity Profile: SRT3025 vs. SRT1720 and SRT2104

Sirtuin modulator 1 (SRT3025) is annotated as a modulator of SIRT1 with no reported activity on SIRT2 or SIRT3 in standard vendor datasets . By comparison, SRT1720 is >230-fold less potent on SIRT2 and SIRT3, with EC1.5 values of 37 μM for SIRT2 and >300 μM for SIRT3 . SRT2104, a clinical-stage SIRT1 activator, is similarly described as highly selective for SIRT1 but lacks published quantitative EC50 values for SIRT2/3 in many datasheets . While direct side-by-side selectivity profiling of SRT3025 against SRT1720 or SRT2104 is not publicly available, the absence of reported SIRT2/3 activity for SRT3025 suggests a potentially cleaner SIRT1-restricted profile relative to SRT1720, which retains measurable SIRT2 activity at 37 μM.

SIRT isoform selectivity SIRT2 SIRT3

Functional Selectivity: SRT3025 vs. Selisistat (EX-527)

Sirtuin modulator 1 (SRT3025) is an activator of SIRT1 with an EC1.5 < 1 μM . In contrast, selisistat (EX-527) is a potent SIRT1 inhibitor with an IC50 of 38 nM . The functional opposition—activation versus inhibition—renders these compounds unsuitable for substitution in any experimental context. While both target SIRT1, the downstream deacetylase activity is driven in opposite directions: SRT3025 increases substrate deacetylation by 150–300% above baseline , whereas selisistat suppresses deacetylase activity by >200-fold selectivity over SIRT2/3 .

SIRT1 activation SIRT1 inhibition functional opposition

Potency Comparison: SRT3025 vs. Nicotinamide

Sirtuin modulator 1 (SRT3025) activates SIRT1 with an EC1.5 < 1 μM . Nicotinamide, a physiological SIRT1 inhibitor and NAD⁺ precursor, exhibits an IC50 of approximately 50–250 μM depending on assay conditions [1]. The potency difference exceeds 50-fold, and the functional directionality is opposite: SRT3025 increases SIRT1 deacetylase activity, while nicotinamide suppresses it. Moreover, nicotinamide is non-selective and also inhibits SIRT2 (IC50 ~2 μM) [2].

SIRT1 activation SIRT1 inhibition potency

In Vivo Evidence: Atheroprotection and Oral Bioactivity of SRT3025

SRT3025 (Sirtuin modulator 1) demonstrated oral bioactivity in Apoe⁻/⁻ mice, providing atheroprotection by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression [1]. In vitro, treatment of AML12 hepatocytes with 5–10 μM SRT3025 for 24 hours attenuated Pcsk9 secretion and its binding to Ldlr [1]. The compound also activates wild-type SIRT1 but fails to activate the E230K mutant, confirming on-target SIRT1 dependence [2]. In contrast, the clinical-stage comparator SRT2104 showed no significant activity in a Phase II ulcerative colitis trial, indicating disease-specific efficacy differences even among SIRT1 activators [3].

atherosclerosis oral bioavailability in vivo

Validated Application Scenarios for Sirtuin Modulator 1 (SRT3025) Procurement


Atherosclerosis and Lipid Metabolism Studies

Sirtuin modulator 1 (SRT3025) is specifically validated in Apoe⁻/⁻ mouse models of atherosclerosis, where oral administration reduces hepatic Pcsk9 secretion and enhances Ldlr expression, conferring atheroprotection [1]. In vitro hepatocyte assays (AML12 cells) show that 5–10 μM SRT3025 for 24 hours attenuates Pcsk9 secretion [1]. This makes SRT3025 the preferred SIRT1 activator for research focused on lipid metabolism, cholesterol homeostasis, and cardiovascular protection.

SIRT1 Activation with Moderate Emax Requirements

For studies requiring SIRT1 activation without the supraphysiological maximal response of SRT1720 (Emax 781%), Sirtuin modulator 1 (SRT3025) provides a more physiologically relevant activation range with an Emax of 150–300% and EC1.5 < 1 μM . This moderate activation profile may be advantageous in models of metabolic regulation, longevity, and cellular stress responses where excessive SIRT1 activity could produce confounding phenotypes.

Target Engagement Studies Requiring SIRT1-Specific Activation

Sirtuin modulator 1 (SRT3025) is reported as a SIRT1 modulator with no activity on SIRT2 or SIRT3 in vendor datasets . This contrasts with SRT1720, which retains measurable SIRT2 activity at 37 μM . For experiments requiring clean SIRT1 target engagement without off-target sirtuin effects, SRT3025 offers a potentially cleaner profile, though researchers should independently validate isoform selectivity in their specific assay systems.

Wild-Type SIRT1 Functional Validation

SRT3025 activates wild-type SIRT1 but fails to activate the E230K mutant SIRT1 protein, an activation-resistant variant [2]. This property makes Sirtuin modulator 1 a valuable tool for confirming on-target SIRT1 dependence in cellular and biochemical assays, distinguishing SIRT1-mediated effects from off-target mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sirtuin modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.